2,3-Difluoro-4-iodobenzoic acid
Overview
Description
2,3-Difluoro-4-iodobenzoic acid is a reagent used in organic synthesis . It has a CAS Number of 501433-05-2 .
Molecular Structure Analysis
The molecular formula of this compound is C7H3F2IO2 . Its InChI code is 1S/C7H3F2IO2/c8-5-3(7(11)12)1-2-4(10)6(5)9/h1-2H,(H,11,12) .Physical and Chemical Properties Analysis
This compound has a molecular weight of 284 . It has a boiling point of 195-197°C and a density of 2.1±0.1 g/cm3 . The compound is solid-crystals in physical form .Scientific Research Applications
Thermodynamic Properties
Research on the thermodynamics of iodobenzoic acid isomers, including 2-iodo-, 3-iodo-, and 4-iodobenzoic acids, provides valuable data for understanding the physical properties of related compounds like 2,3-Difluoro-4-iodobenzoic acid. This data is essential for the development of new chemical processes and materials (Tan & Sabbah, 1994).
Substitution Reactions
The study of substitution reactions involving fluoroarenes, including this compound, has applications in synthetic chemistry. This research demonstrates the flexibility and utility of these compounds in creating a variety of chemically modified molecules, which can be used in pharmaceuticals, agrochemicals, and material science (Rausis & Schlosser, 2002).
Synthesis and Safety
Research on the safe synthesis of related compounds, such as the difluoromethylation of methyl 4-hydroxy-3-iodobenzoate, has implications for the large-scale production of this compound. This is particularly relevant in the context of industrial scale-up and safety considerations in chemical manufacturing processes (Sperry & Sutherland, 2011).
Catalytic Applications
The use of iodobenzoic acid in palladium-catalyzed cross-coupling reactions to produce biaryl carboxylic acids suggests potential catalytic applications for this compound. Such reactions are fundamental in creating complex organic molecules used in various fields, including pharmaceuticals and materials science (Homsi, Nozaki, & Hiyama, 2000).
Safety and Hazards
Mechanism of Action
Target of Action
It’s worth noting that iodobenzoic acids, which include compounds like 2,3-difluoro-4-iodobenzoic acid, are often used as intermediates in the synthesis of various pharmaceuticals .
Mode of Action
Iodobenzoic acids are known to serve as an endogenous ligand . They can be regenerated from 2-iodobenzoic acid without requiring an external ligand except for water in this reoxidation step .
Pharmacokinetics
It’s known that the compound’s gi absorption is high, and it is bbb permeant .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it should be stored in a dark place, sealed, and in dry conditions . It’s also recommended to use it in a well-ventilated area .
Properties
IUPAC Name |
2,3-difluoro-4-iodobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F2IO2/c8-5-3(7(11)12)1-2-4(10)6(5)9/h1-2H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHWFOSYYOBKIHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)O)F)F)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F2IO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50448175 | |
Record name | 2,3-Difluoro-4-iodobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50448175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
501433-05-2 | |
Record name | 2,3-Difluoro-4-iodobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=501433-05-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Difluoro-4-iodobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50448175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the synthesis of 2,3-difluoro-4-iodobenzoic acid in this study?
A: The synthesis of this compound highlights the effectiveness of the "basicity gradient-driven migration of iodine" strategy []. This method allows for the regioselective introduction of iodine at different positions on the benzene ring, which is not easily achievable by traditional methods. In this specific case, 2,3-difluoro-1,4-diiodobenzene was treated with butyllithium, leading to selective lithium-iodine exchange at the 4-position followed by carboxylation to yield this compound []. This control over the position of substituents is crucial in organic synthesis, as it can significantly impact the properties and reactivity of the final compound.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.